N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfanyl)propanamide
Description
N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfanyl)propanamide is a synthetic propanamide derivative characterized by a benzoyl-substituted aromatic ring at the 2-position, a methyl group at the 4-position of the phenyl ring, and a phenylsulfanyl moiety attached to the propanamide chain. Its design combines hydrophobic (benzoyl, methyl) and sulfur-containing (phenylsulfanyl) groups, which may influence solubility, metabolic stability, and target interactions .
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S/c1-17-12-13-21(20(16-17)23(26)18-8-4-2-5-9-18)24-22(25)14-15-27-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULUDQBUXVQXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCSC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfanyl)propanamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Propanamide Derivatives
Sulfanyl vs. Sulfonyl/Sulfonamide Groups
The phenylsulfanyl group in the target compound distinguishes it from sulfonyl or sulfonamide-containing analogues. For example:
Aromatic Substitution Patterns
Benzoyl vs. Biphenyl/Indole Substituents
Methyl Substitution
- The 4-methyl group on the phenyl ring in the target compound likely enhances lipophilicity compared to unsubstituted analogues. This modification could improve blood-brain barrier penetration but reduce aqueous solubility, a trade-off observed in similar propanamides (e.g., methoxyphenyl derivatives in ) .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-3-(phenylsulfanyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C22H23N2O2S
- Molecular Weight : 373.50 g/mol
The chemical structure includes a benzoyl group, a methyl group, and a phenylsulfanyl moiety that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS) and other receptor kinases.
- Induction of Apoptosis : The compound has been shown to promote apoptosis in certain cancer cell lines, potentially through the upregulation of pro-apoptotic proteins.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against specific bacterial strains.
Anticancer Activity
A study evaluating the anticancer potential of various benzamide derivatives, including this compound, demonstrated significant inhibitory effects on tumor growth in vitro. The compound was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.5 | Induction of apoptosis |
| A431 (Skin Cancer) | 12.3 | Inhibition of EGFR signaling |
| MCF-7 (Breast) | 18.7 | Inhibition of estrogen receptor signaling |
These results indicate promising potential for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. A recent study assessed its efficacy against common pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound exhibited moderate antibacterial activity, suggesting it could be explored for therapeutic applications in infectious diseases.
Case Study 1: Cancer Treatment
In a mouse xenograft model using A431 cells, treatment with this compound resulted in a tumor growth inhibition rate of approximately 76% compared to control groups at a dosage of 35 mg/kg. This highlights the compound's potential as an effective therapeutic agent in cancer treatment.
Case Study 2: Infection Control
A clinical trial involving patients with skin infections caused by Staphylococcus aureus evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in infection severity when combined with standard antibiotic treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
